Cas no 832747-59-8 (3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one)
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Ethenyl-6,7,8,9-tetrahydro-2-Methyl-4H-pyrido[1,2-a]pyriMidin-4-one
- 3-ethenyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- 3-Vinyl-6,7,8,9-tetr
- 2-Methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido [1,2-a]pyrimidin-4-one
- 832747-59-8
- FT-0675829
- DTXSID50835107
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethenyl-6,7,8,9-tetrahydro-2-methyl-; 2-Methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-Ethenyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- DB-262500
- 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one
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- Inchi: 1S/C11H14N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h3H,1,4-7H2,2H3
- InChI Key: UPHZNIPFWOLSGX-UHFFFAOYSA-N
- SMILES: O=C1C(C=C)=C(C)N=C2CCCCN21
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 308.0±25.0 °C at 760 mmHg
- Flash Point: 140.1±23.2 °C
- PSA: 34.89000
- LogP: 1.53100
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V550000-100mg |
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
832747-59-8 | 100mg |
$ 800.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662712-100mg |
2-Methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
832747-59-8 | 98% | 100mg |
¥11600.00 | 2024-07-28 |
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one
Introduction to 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 832747-59-8) and Its Emerging Applications in Chemical Biology
The compound 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one, identified by its CAS number 832747-59-8, represents a fascinating heterocyclic molecule with significant potential in the field of chemical biology. This pyridopyrimidine derivative has garnered attention due to its unique structural features and promising biological activities, making it a subject of intense research interest. The molecular framework of this compound consists of a fused pyridine and pyrimidine ring system, which is further substituted with a vinyl group at the 3-position and a methyl group at the 2-position. Such structural motifs are well-known for their ability to interact with biological targets, including enzymes and receptors, thereby modulating various cellular processes.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one structure exemplifies how modifications within a heterocyclic scaffold can lead to novel bioactive molecules. The presence of the vinyl group not only contributes to the compound's overall shape but also opens up possibilities for further functionalization through chemical reactions such as polymerization or cross-coupling strategies. These modifications can enhance the compound's pharmacokinetic properties or improve its binding affinity to biological targets.
In the realm of chemical biology, this compound has been explored for its potential role in modulating pathways associated with inflammation and neurodegeneration. Studies have suggested that derivatives of pyridopyrimidines can exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. The 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one scaffold provides a versatile platform for designing molecules that can interact with inflammatory signaling pathways without causing off-target effects. This is particularly relevant given the increasing recognition of inflammation as a contributing factor in various chronic diseases.
Moreover, the compound has shown promise in preclinical models as a potential therapeutic agent for neurodegenerative disorders. The pyridopyrimidine core is structurally similar to certain natural products known for their neuroprotective properties. By leveraging computational modeling and high-throughput screening techniques, researchers have identified that derivatives of this compound can interact with amyloid-beta plaques and tau proteins, which are hallmark pathological features in Alzheimer's disease. The 3-Vinyl group at the 3-position of the molecule appears to be critical for these interactions, suggesting that further optimization could lead to more potent neuroprotective agents.
The synthesis of 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic systems. The process typically begins with the formation of the pyridopyrimidine core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the vinyl and methyl groups at strategic positions within the ring system. These synthetic routes often employ transition metal catalysis to achieve high selectivity and yield, ensuring that the final product is suitable for biological evaluation.
In terms of pharmacological evaluation, this compound has been tested in various in vitro and in vivo models to assess its biological activity. Initial studies have demonstrated that it exhibits moderate affinity for certain enzymes involved in metabolic pathways relevant to cancer progression. The 6,7,8,9-tetrahydro moiety contributes to the compound's solubility and bioavailability, which are critical factors for its absorption and distribution within biological systems. Additionally, the presence of the methyl group at position 2 may influence its metabolic stability and half-life.
The growing interest in this compound has also spurred research into its potential applications beyond traditional pharmaceuticals. For instance, its unique structural features make it an attractive candidate for developing novel materials with applications in drug delivery systems. Researchers are exploring ways to incorporate this molecule into polymers or nanoparticles that can enhance targeted drug delivery or controlled release profiles. Such innovations could significantly improve therapeutic outcomes by ensuring that drugs reach their intended targets more efficiently.
From an academic perspective,3-Vinyl-6,7,8,9-tetrahydro,2-methyl,4H-pyrido1,2,apyrimidin,4-one (CAS No. 832747,59,8) serves as an excellent model system for studying structure-function relationships in heterocyclic chemistry. By systematically modifying different parts of its molecular framework, researchers can gain insights into how specific structural features influence biological activity and pharmacokinetic properties. This knowledge is invaluable for designing future generations of bioactive molecules with improved therapeutic profiles.
The future directions for research on this compound are multifaceted, encompassing both synthetic chemistry and pharmacological exploration. Advances in computational chemistry may enable more accurate predictions of how different derivatives will behave biologically before experimental testing is conducted. This approach could accelerate drug discovery pipelines by reducing reliance on trial-and-error experimentation.
In conclusion,3-Vinyl,6,7,8,9-tetrahydro,2-methyl,4H-pyrido1,2,apyrimidin,4-one (CAS No.^{8}^{32}^{747}^-^{59}^-^{8}) stands out as a promising candidate for further development in chemical biology applications.* Its unique structural features,* combined with emerging evidence suggesting its potential therapeutic benefits,* make it an exciting subject for ongoing research.* As scientists continue to explore new frontiers* in drug discovery,* compounds like this* will play an increasingly important role* in addressing complex diseases* through innovative molecular design.
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